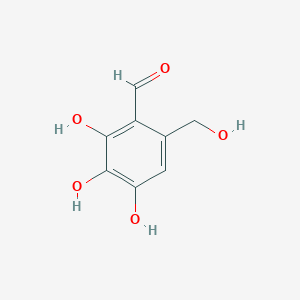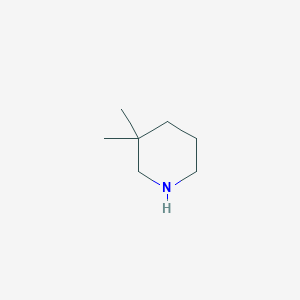
3,3-ジメチルピペリジン
概要
説明
Synthesis Analysis
The synthesis of 3,3-Dimethylpiperidine and its derivatives involves multiple steps, including the preparation of diastereoisomeric compounds and the strategic introduction of methyl groups. For instance, studies on the synthesis and stereochemistry of related compounds such as 1,3-dimethylpiperidin-4-ols demonstrate complex synthetic routes involving the formation of specific stereoisomers through controlled reactions (Casy & Jeffery, 1972).
Molecular Structure Analysis
Molecular structure and spectroscopic analyses of 3,3-Dimethylpiperidine derivatives reveal detailed insights into their geometric conformations, electronic properties, and vibrational spectra. For example, the molecular structure, NMR, UV–Visible, and vibrational spectroscopic analyses, combined with HOMO, LUMO analysis of specific derivatives, offer a comprehensive understanding of the electronic and structural characteristics of these compounds (Alphonsa et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving 3,3-Dimethylpiperidine derivatives underscore the reactivity and versatility of these compounds. Research into the synthesis, isostructural packing, and antimicrobial activity of silver(I) coordination compounds with dimethylpiperidine derivatives highlights the potential of these molecules in developing antimicrobial agents (Abu-Youssef et al., 2006).
Physical Properties Analysis
The physical properties of 3,3-Dimethylpiperidine derivatives, including their phase behavior, melting points, and solubility, are critical for their practical applications. Studies on compounds like 1,3-dimethyl-3-silapiperidine reveal the conformational properties and thermodynamic parameters essential for understanding the physical characteristics of these molecules (Shainyan et al., 2013).
Chemical Properties Analysis
The chemical properties of 3,3-Dimethylpiperidine derivatives, such as their reactivity with different reagents, their ability to form complexes with metals, and their behavior in various chemical environments, are of significant interest. Investigations into the reactivity and dimerization of dimethylpiperidine derivatives provide insights into their chemical behavior and potential applications in synthetic chemistry (Shapiro et al., 2000).
科学的研究の応用
医薬品設計における役割
3,3-ジメチルピペリジンを含むピペリジン類は、医薬品設計のための最も重要な合成断片の1つです . これらは製薬業界で重要な役割を果たしています . その誘導体は20種類以上の医薬品のクラスに存在しています .
さまざまなピペリジン誘導体の生成
3,3-ジメチルピペリジンは、さまざまなピペリジン誘導体の生成につながる分子内および分子間反応に関与しています。置換ピペリジン、スピロピペリジン、縮合ピペリジン、およびピペリジノンなどがあります .
シグマ受容体リガンド
3,3-ジメチルピペリジン誘導体は、シグマ-1 (σ1) 受容体およびシグマ-2 (σ2) 受容体リガンドとして研究されてきました . これらの受容体はさまざまな生理学的プロセスに関与しており、これらの受容体に対するリガンドは潜在的な治療応用を持っています .
生物活性ピペリジンの合成
3,3-ジメチルピペリジンを含む置換ピペリジンの合成のための迅速で費用対効果の高い方法の開発は、現代の有機化学の重要な課題です . これらの化合物は、顕著な生物活性と薬理学的可能性を持っています .
選択的 σ1 受容体リガンド
一部の 3,3-ジメチルピペリジンは、σ2 受容体に対して高い選択性を示すことがわかりました . この選択性は、標的療法の開発に役立ちます
Safety and Hazards
将来の方向性
Piperidines, including 3,3-Dimethylpiperidine, are significant in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
作用機序
Target of Action
3,3-Dimethylpiperidine is a potent inhibitor of microsomal prostaglandin E synthases-1 (mPGES-1) . mPGES-1 is an enzyme that plays a crucial role in the production of prostaglandin E2 (PGE2), a bioactive lipid that mediates various physiological and pathological processes.
Mode of Action
The compound interacts with mPGES-1, inhibiting its activity This inhibition results in a decrease in the synthesis of PGE2
Biochemical Pathways
By inhibiting mPGES-1, 3,3-Dimethylpiperidine affects the prostaglandin biosynthesis pathway . This pathway is responsible for the production of prostaglandins, including PGE2, from arachidonic acid. Downstream effects of this inhibition can include a reduction in inflammation and pain, as PGE2 is known to mediate these responses.
Pharmacokinetics
The compound’s molecular weight (1132007 g/mol) suggests that it may have good bioavailability, as smaller molecules are generally more readily absorbed
Result of Action
The primary result of 3,3-Dimethylpiperidine’s action is a reduction in the levels of PGE2 due to the inhibition of mPGES-1 . This can lead to a decrease in inflammation and pain, as PGE2 is a potent mediator of these responses.
特性
IUPAC Name |
3,3-dimethylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-7(2)4-3-5-8-6-7/h8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDODDZJCEADUQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152402 | |
| Record name | 3,3-Dimethylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1193-12-0 | |
| Record name | 3,3-Dimethylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethylpiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dimethylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.425 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


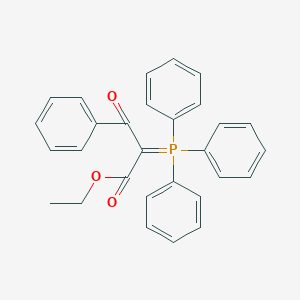
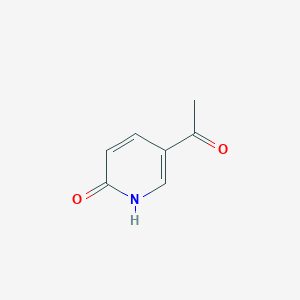
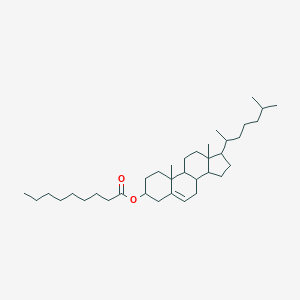

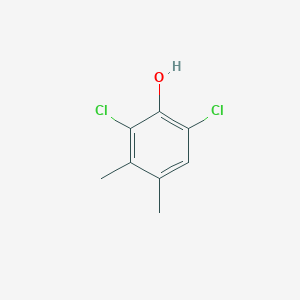

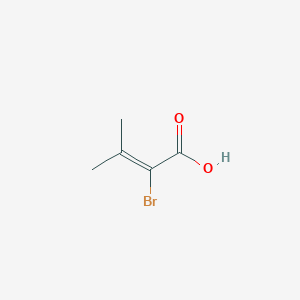


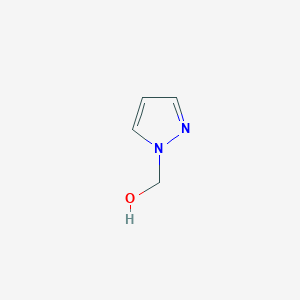

![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-](/img/structure/B75583.png)
